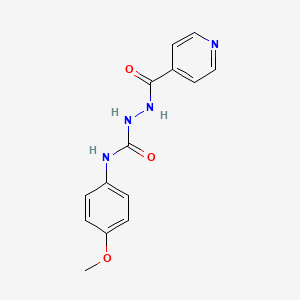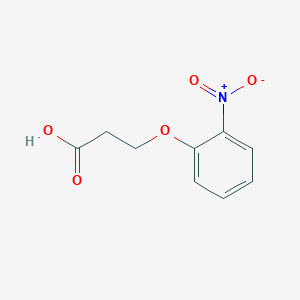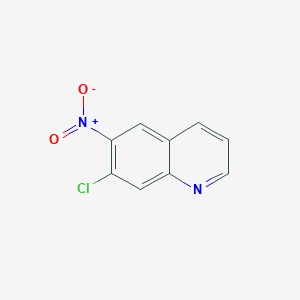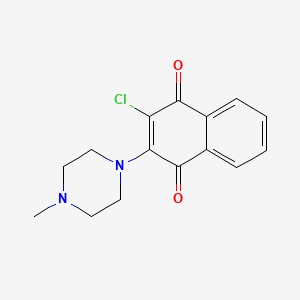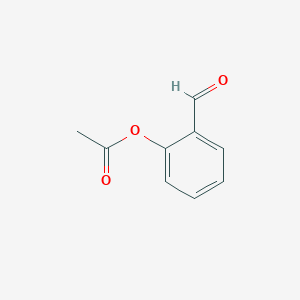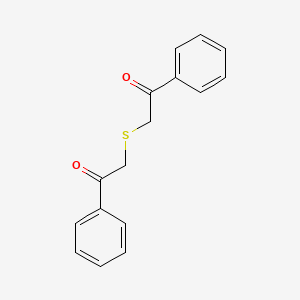
Bis(benzoylmethyl) sulfide
Descripción general
Descripción
Bis(benzoylmethyl) sulfide: is an organic compound with the molecular formula C16H14O2S and a molecular weight of 270.35 g/mol . It is characterized by the presence of two benzoylmethyl groups attached to a sulfur atom. This compound is primarily used in research settings and has various applications in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(benzoylmethyl) sulfide can be synthesized through the reaction of 2-mercapto-1-phenylethanone with 2-bromoacetophenone . The reaction typically involves dissolving α-bromoacetophenone in alcohol, followed by the addition of sodium sulfide dissolved in distilled water . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(benzoylmethyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The benzoylmethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted benzoylmethyl derivatives.
Aplicaciones Científicas De Investigación
Bis(benzoylmethyl) sulfide has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bis(benzoylmethyl) sulfide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique electronic and catalytic properties, which are exploited in various chemical reactions . The pathways involved in its mechanism of action include coordination chemistry and redox reactions.
Comparación Con Compuestos Similares
- Bis(benzoylmethyl) sulfoxide
- Bis(benzoylmethyl) sulfone
- 2-Mercapto-1-phenylethanone
Comparison: Bis(benzoylmethyl) sulfide is unique due to its specific structure, which allows it to form stable complexes with metal ions. Compared to its sulfoxide and sulfone derivatives, this compound has different reactivity and stability profiles. The presence of the sulfur atom in the sulfide form provides distinct electronic properties that are not observed in the oxygen-containing derivatives .
Propiedades
IUPAC Name |
2-phenacylsulfanyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKVFSCEMNSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290389 | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-80-5 | |
| Record name | 2461-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of Bis(benzoylmethyl) sulfide with Copper(II)?
A1: The research article [] investigates the synthesis and characterization of copper(II) complexes with this compound (BMS). It demonstrates that BMS acts as a ligand, forming a chelate complex with Copper(II) with the formula [Cu(BMS)2]. This suggests that both sulfur and oxygen atoms in BMS coordinate with the copper ion. The study further explores the synthesis and properties of mixed-ligand complexes, where BMS and other ligands like 8-hydroxyquinoline or salicylaldehyde simultaneously coordinate with Copper(II).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


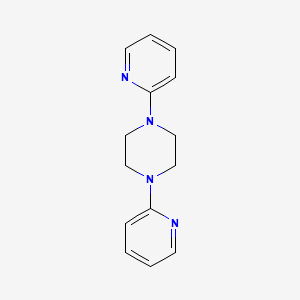
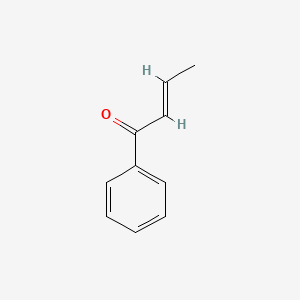
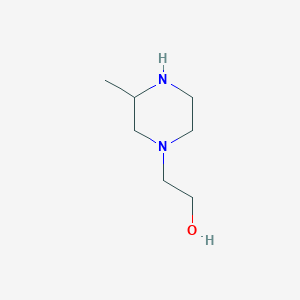
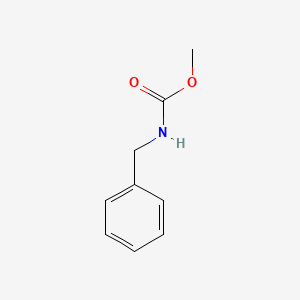
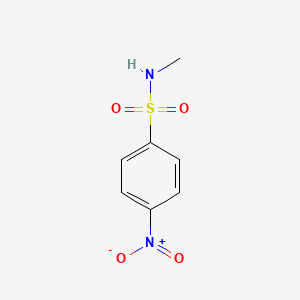
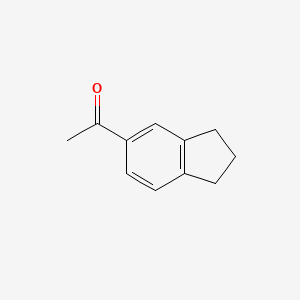
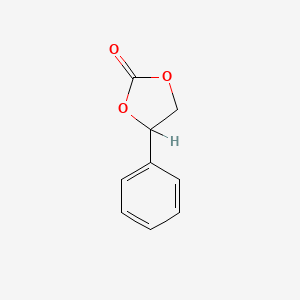
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
